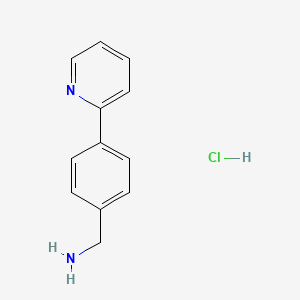

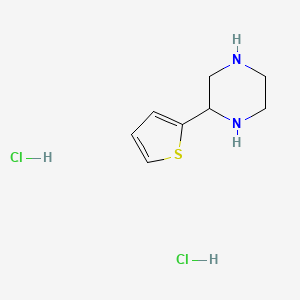

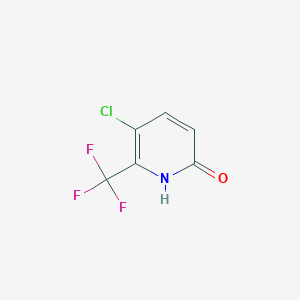

![molecular formula C6H11F2NO B1404980 [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol CAS No. 1408002-86-7](/img/structure/B1404980.png)

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol

説明

“[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C6H11F2NO. It has a molecular weight of 151.157 . This compound is available from various suppliers .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, there are studies that discuss the synthesis of related compounds. For instance, a study on the production of single cell protein from methanol discusses the mechanism of methanol synthesis . Another study discusses the use of pyrrolidine, a similar compound, in drug discovery .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring with two fluorine atoms attached to the 4th carbon atom and a methanol group attached to the 2nd carbon atom .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, there are studies that discuss the reactions of related compounds. For example, a study discusses the reduction reactions of aldehydes and ketones using reagents such as NaBH4 and LiAlH4 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 151.157 and a molecular formula of C6H11F2NO . More detailed properties were not found in the search results.

科学的研究の応用

Synthesis of Complex Molecules : [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol is used in the synthesis of complex molecules. For example, Evans (2007) demonstrated the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine through the double reduction of cyclic sulfonamide precursors. This process represents an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

Chiral Catalysis : This compound is also significant in the field of chiral catalysis. Takemoto et al. (1996) reported that the reaction of meso-2,4-hexadien-1,6-dial Fe(CO)3 complex with alkylzincs in the presence of this compound proceeded with high enantiotopic group- and face-selectivity (Takemoto, Baba, Noguchi, Iwata, 1996).

Enantioselective Additions : Soai and Shibata (1997) demonstrated that this compound, along with N, N-dibutylnorephedrine, are highly enantio- and chemoselective chiral catalysts for the addition of dialkylzincs to various aldehydes, yielding sec-alcohols with high enantiomeric excesses (Soai, Shibata, 1997).

Polymer Chemistry : In the field of polymer chemistry, Okamoto et al. (1991) synthesized an optically active polymer from (S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, which showed a reversible helix-helix transition in a solution of methanol containing an acid (Okamoto, Nakano, Ono, Hatada, 1991).

Methanol Utilization : Research also focuses on the utilization of methanol as a simple alcohol in organic synthesis and energy technologies. For instance, Sarki et al. (2021) reported a method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, Natte, 2021).

将来の方向性

While specific future directions for “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found in the search results, there are studies that discuss the potential of related compounds. For example, a study discusses the potential of Skimmia anquetilia, a plant species that contains a compound similar to “this compound”, for the development of herbal medicines for the treatment of various pathogenic infections .

生化学分析

Biochemical Properties

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to a conformational change that facilitates the catalytic process .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as protein kinases, leading to altered phosphorylation states and subsequent changes in gene expression . Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on target proteins, leading to either inhibition or activation of their enzymatic activity. This binding can result in conformational changes that affect the protein’s function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level marks the transition from beneficial to harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play roles in the oxidation and reduction of alcohols and aldehydes. These interactions can affect metabolic flux and alter the levels of metabolites within the cell . Additionally, this compound may influence the activity of other metabolic enzymes, leading to changes in overall metabolic activity.

特性

IUPAC Name |

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBIVKQOFIPRQX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(C[C@@H]1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

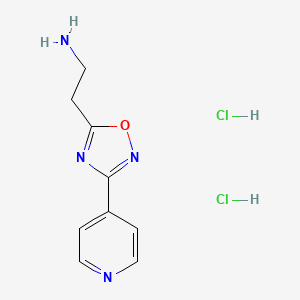

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)

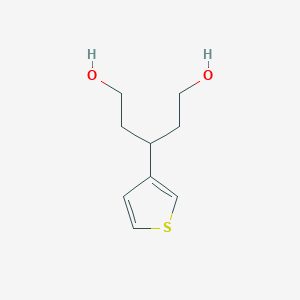

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)

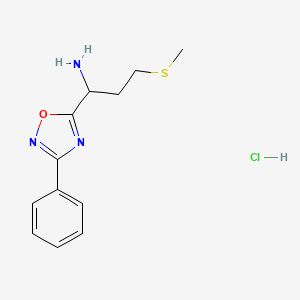

![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)

![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)